molecular formula C8H6ClNO2 B15233833 3-Chloro-7-methoxy-1,2-benzisoxazole CAS No. 16263-59-5

3-Chloro-7-methoxy-1,2-benzisoxazole

Cat. No.: B15233833
CAS No.: 16263-59-5
M. Wt: 183.59 g/mol
InChI Key: JIOINBPQWQGPNL-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 7-position on the benzo[d]isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxybenzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzonitrile with methoxyamine hydrochloride in the presence of a base such as sodium methoxide can lead to the formation of 3-Chloro-7-methoxybenzo[d]isoxazole .

Industrial Production Methods

Industrial production methods for 3-Chloro-7-methoxybenzo[d]isoxazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxybenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-7-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzo[d]isoxazole
  • 3-Chloro-5-methoxybenzo[d]isoxazole
  • 3-Chloro-6-methoxybenzo[d]isoxazole

Uniqueness

3-Chloro-7-methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the methoxy group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in research and development .

Properties

CAS No.

16263-59-5

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-7-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3

InChI Key

JIOINBPQWQGPNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1ON=C2Cl

Origin of Product

United States

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